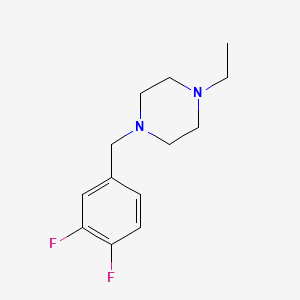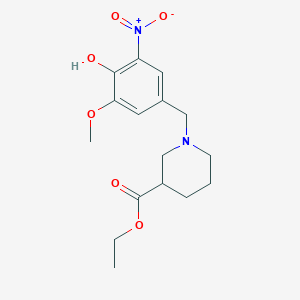![molecular formula C16H14BrN5O2S B3835690 4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide](/img/structure/B3835690.png)
4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide
Overview
Description
4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide is a complex organic compound that features a triazole ring, a bromine atom, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or alcohols.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like amines, thiols
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Scientific Research Applications
4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its pharmacological activities.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and others, leading to its pharmacological effects.
Receptor Binding: It can bind to specific receptors, modulating their activity and resulting in therapeutic effects.
Pathway Modulation: The compound can affect various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar pharmacological activities.
Sulfonamide Derivatives: Compounds with sulfonamide groups also show antimicrobial and anti-inflammatory properties.
Brominated Aromatics: These compounds have similar chemical reactivity due to the presence of the bromine atom.
Uniqueness
4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2S/c1-12(20-22-10-18-19-11-22)13-2-6-15(7-3-13)21-25(23,24)16-8-4-14(17)5-9-16/h2-11,21H,1H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGUTIRGAQRFIK-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1C=NN=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1C=NN=C1)/C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3835611.png)


![3-[2-(4-ethoxyphenyl)vinyl]-6-(2-phenylethyl)-2-cyclohexen-1-one](/img/structure/B3835658.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3835664.png)

![2-[(dibenzylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3835677.png)
![N-[(2,5-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B3835684.png)
![2-Methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B3835689.png)
![1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]azocane](/img/structure/B3835696.png)


![N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]acetamide](/img/structure/B3835708.png)
![Ethyl 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine-2-carboxylate](/img/structure/B3835716.png)
